molecular formula C13H21NO4 B1529777 Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 871727-40-1

Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B1529777
CAS No.: 871727-40-1
M. Wt: 255.31 g/mol
InChI Key: QHWOZJGWXZDMDZ-LPEHRKFASA-N
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Description

Ethyl (1S,3R,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 871727-40-1) is a bicyclic compound featuring a 3.1.0 ring system, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . It is classified as a protein degradation building block and is used in research and industrial applications, particularly in medicinal chemistry for synthesizing bioactive molecules . The compound is commercially available with ≥97% purity and is stored at ambient conditions .

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWOZJGWXZDMDZ-LPEHRKFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC2N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]2C[C@@H]2N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Steps

  • Starting Material: 1-tert-butyl 2-ethyl (2R)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate.
  • Reagents: Diethylzinc and diiodomethane in toluene.
  • Conditions: Initial reaction with diethylzinc at -40 °C for 0.5 hours, followed by addition of diiodomethane and stirring from -40 °C to room temperature over 4.5 hours.
  • Outcome: Formation of a mixture of stereoisomers including ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate and ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate.

Yields and Stereoselectivity

  • The yield of the desired (1s,3r,5s) isomer is reported around 7%, with the major product being the (1r,3r,5r) isomer at 39% yield.
  • The stereoselectivity depends on reaction time and temperature, with the cis/trans ratio varying during the Simmons-Smith reaction. Optimal cis/trans ratio of 6:1 was observed at 19.5 hours reaction time.
  • Total yield for the sequence is approximately 30%, with a diastereomeric excess (de) of 72% for the desired isomer.

Reference and Analytical Data

  • The intermediates and final products were characterized by ^1H NMR and ^13C NMR spectroscopy.
  • X-ray crystallography confirmed the stereochemistry of the (1s,3r,5s) isomer.
  • The reaction conditions and yields were detailed in Tetrahedron Letters, 2013, vol. 54, issue 49, pages 6722-6724.

Preparation via Cyclization from Aminomethylcyclopropyl Precursors

An alternative process involves preparing the bicyclic acid or ester from cis 2-aminomethylcyclopropyl-1,1-dialkyl acetals.

Synthetic Steps

  • Starting from cis-ethyl 2-cyanocyclopropylcarboxylate, hydrolysis and conversion to 2-cyanocyclopropyl aldehyde.
  • Reaction with tri-(tert-butoxy) lithium aluminium hydride at low temperature (-60 °C) to reduce to the corresponding amine intermediate.
  • Cyclization and Boc protection to form the bicyclic system.
  • Esterification by reaction with ethanol in the presence of dry hydrogen chloride to form the ethyl ester.

Reaction Conditions and Notes

  • The process involves acid catalysis and careful control of reaction temperatures.
  • The crude intermediates can be converted in situ without isolation.
  • The product is typically obtained as a mixture of cis/trans isomers, which can be separated by fractional crystallization or ion-exchange chromatography.
  • This method yields the ethyl ester of the bicyclic acid with control over stereochemistry through choice of starting materials and reaction conditions.

Yield and Purity

  • The yield of the bicyclic acid intermediate can be high (up to 82% in some steps).
  • Overall yields for the ethyl ester are moderate due to multiple steps.
  • Purity of the final product is typically above 97% after purification.

Analytical Characterization

  • Structural confirmation by NMR and X-ray diffraction.
  • The final product's molecular formula is C13H21NO4 with a molecular weight of 255.31 g/mol.
  • Storage at room temperature is suitable for the purified compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Stereoselectivity Notes
Asymmetric Simmons-Smith 1-tert-butyl 2-ethyl (2R)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate Diethylzinc, Diiodomethane, Toluene, -40 to 20 °C 7% (desired isomer), 39% (major isomer) de ~72%, cis/trans 6:1 at 19.5 h Requires careful temperature control; stereochemistry confirmed by X-ray
Cyclization from Aminomethylcyclopropyl cis-ethyl 2-cyanocyclopropylcarboxylate and derivatives Hydrolysis, reduction (LiAlH(OtBu)3), Boc protection, esterification with EtOH/HCl Up to 82% (intermediate), overall moderate Mixture of cis/trans, separable by crystallization Multi-step process; intermediates often handled in situ

Research Findings and Optimization Notes

  • The use of 4-dimethylaminopyridine (DMAP) as a catalyst in the cyclization step improves yields significantly (82% yield reported for a related intermediate).
  • Reaction times and temperature critically influence the cis/trans isomer ratio in the Simmons-Smith cyclopropanation.
  • The Boc protecting group provides stability and facilitates purification.
  • The stereochemical purity of the final product can be enhanced by chromatographic techniques and recrystallization.
  • The ethyl ester is favored due to ease of formation and stability compared to other esters.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidation reactions, typically affecting the ethyl group or Boc group under strong oxidative conditions.

  • Reduction: Reduction reactions may target the ester functional group, converting it into an alcohol under suitable conditions.

  • Substitution: The compound exhibits reactivity towards nucleophilic substitution reactions, particularly at the ester or Boc-protected amine sites.

Common Reagents and Conditions Used in These Reactions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

  • Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminium hydride (LiAlH₄) are typically employed.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols are used in substitution reactions.

Major Products Formed from These Reactions:

  • Oxidation Products: Carboxylic acids or aldehydes, depending on the specific site of oxidation.

  • Reduction Products: Alcohols, typically from the ester group.

  • Substitution Products: Varied products based on the nucleophile used, such as azides or thiolates.

Scientific Research Applications

Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate has a diverse range of applications in scientific research:

  • Chemistry: Utilized as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.

  • Biology: Employed in the study of enzyme inhibitors due to its unique structure.

  • Medicine: Investigated for potential therapeutic effects, particularly as a precursor to pharmacologically active compounds.

  • Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action is primarily related to its reactivity and interaction with other molecules:

  • Molecular Targets and Pathways: The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which then participates in various biochemical pathways, potentially inhibiting enzymes or interacting with other biological targets.

Comparison with Similar Compounds

Structural Variations

Stereoisomers
  • Ethyl (1R,3R,5R)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 871727-37-6):
    This stereoisomer differs in the configuration of the bicyclic core (1R,3R,5R vs. 1S,3R,5S). Despite identical molecular formulas, stereochemical differences influence reactivity and biological activity. For example, the (1R,3R,5R) isomer is priced higher ($10,506.90/500 mg ) compared to the (1S,3R,5S) variant, likely due to synthesis challenges or demand .
Ring System Modifications
  • Bicyclo[2.2.2]octane Derivatives: Ethyl di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate (C₁₃H₁₉NO₃) features a larger, more rigid bicyclo[2.2.2] system.
  • 3-Oxabicyclo[3.1.0]hexane Derivatives :
    Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate (CAS: 184838-77-5) replaces the nitrogen atom with oxygen, altering hydrogen-bonding capacity and electronic properties. This modification impacts solubility and metabolic pathways .
Functional Group Variations
  • Boc Deprotected Analogs :
    2-Azabicyclo[3.1.0]hexan-3-one (CAS: 2193098-04-1) lacks the Boc and ethyl ester groups, resulting in a simpler structure. The absence of these groups increases reactivity, making it a versatile intermediate for further functionalization .
  • Methyl Ester Analogs :
    Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl (CAS: MFCD11865137) uses a methyl ester instead of ethyl, reducing lipophilicity. This change can enhance aqueous solubility, critical for pharmacokinetics in drug development .

Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Purity Physical State Key Functional Groups
Target Compound (871727-40-1) C₁₃H₂₁NO₄ 255.31 ≥97% Liquid Boc, ethyl ester
(1R,3R,5R)-Isomer (871727-37-6) C₁₃H₂₁NO₄ 255.31 ≥98% Solid Boc, ethyl ester
2-Azabicyclo[3.1.0]hexan-3-one (2193098-04-1) C₅H₇NO 113.12 97% Solid Ketone, secondary amine
Methyl Ester Analogue (MFCD11865137) C₁₀H₁₇NO₂·HCl 235.71 ≥95% Solid Methyl ester, dimethyl

Key Observations :

  • The Boc group in the target compound enhances stability during synthesis but requires acidic conditions for removal .
  • Ethyl esters (e.g., target compound) exhibit higher lipophilicity than methyl esters, influencing membrane permeability in drug candidates .

Biological Activity

Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest in both organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthetic routes, and applications in research.

Structural Characteristics

This compound features a bicyclic structure that imparts distinctive chemical properties. Its molecular formula is C13H21NO4C_{13}H_{21}NO_4 with a molecular weight of approximately 255.31 g/mol. The compound includes an ethyl ester functional group and a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed in organic synthesis to protect amines from unwanted reactions during synthesis processes.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Azabicyclo Core : Starting with an amino alcohol, an intramolecular cyclization reaction forms the azabicyclo core.
  • Introduction of the Boc Group : The product is treated with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base to introduce the Boc protecting group.
  • Esterification : The carboxylate group undergoes esterification using ethyl iodide (EtI) and a suitable base like potassium carbonate (K₂CO₃) .

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Its unique structure allows it to interact specifically with various enzymes, making it a candidate for further investigation in medicinal chemistry .

Therapeutic Applications

The compound has been explored for its therapeutic effects, particularly as a precursor to pharmacologically active compounds. Its structural features suggest potential applications in developing drugs targeting specific biological pathways .

Case Studies

Several studies have highlighted the biological activities associated with similar azabicyclo compounds:

  • Case Study 1 : A study focused on a related azabicyclo compound demonstrated significant inhibition of viral replication in cellular assays, suggesting that modifications to the bicyclic structure could enhance antiviral activity .
  • Case Study 2 : Another investigation into azabicyclo derivatives revealed their effectiveness as inhibitors against certain proteases involved in viral infections, further supporting the potential utility of this compound in antiviral drug development .

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameStructure TypeBiological ActivityApplications
This compoundAzabicycloEnzyme inhibitionAntiviral drug development
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylateAzabicycloModerate enzyme inhibitionOrganic synthesis
2-Boc-2-azabicyclo[2.2.2]octaneAzabicycloLimited biological activityChemical intermediates

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (1S,3R,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclopropanation and Boc protection. For example, tert-butyl carbamate (Boc) is introduced via coupling reactions using diisopropylethylamine (DIPEA) and T3P® (propylphosphonic anhydride) in dichloromethane at 0°C . Yield optimization (e.g., 70–89%) depends on solvent choice (DMF vs. CH₂Cl₂), temperature control, and stoichiometric ratios of intermediates like 4-nitro-1H-pyrazole-3-carboxylic acid .
  • Key Data :

  • Example yield: 89% in DMF with T3P® .
  • Lower yields (e.g., 70%) occur in polar aprotic solvents due to side reactions .

Q. How is the stereochemistry of the bicyclo[3.1.0]hexane core verified experimentally?

  • Methodology : X-ray crystallography is the gold standard. For example, triclinic crystal systems (space group P1) with specific unit cell parameters (e.g., a = 8.21 Å, b = 9.34 Å) confirm the (1S,3R,5S) configuration . Chiral HPLC or NMR (e.g., NOE experiments) can also resolve stereoisomers .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR distinguishes the ethyl ester (δ ~1.2–1.4 ppm for CH₃) and Boc group (δ ~1.4 ppm for tert-butyl) .
  • HRMS : Exact mass (e.g., m/z 478.4 for derivatives) confirms molecular formula .
  • TLC : Used to monitor reaction progress (e.g., Rf = 0.3–0.4 in 75% ethyl acetate/petroleum ether) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to mitigate diastereomer formation during cyclopropanation?

  • Methodology :

  • Chiral resolution : Diastereomeric salt formation with L-tartaric acid or chromatography on chiral stationary phases (e.g., Chiralpak® AD-H) .
  • Ab initio calculations : Predict thermodynamic favorability of cis vs. trans isomers based on transition-state energies .
    • Data Contradiction : Some protocols report cis selectivity due to steric hindrance, while others require trans-specific catalysts (e.g., Rh₂(OAc)₄) .

Q. What mechanistic insights explain the compound’s bioactivity in antifungal assays?

  • Methodology :

  • MIC assays : Antifungal activity against Candida albicans (MIC = 15 µg/mL) and Aspergillus niger (MIC = 10 µg/mL) suggests membrane disruption via oxirane ring-opening .
  • Synergy studies : Enhanced efficacy with polyene antibiotics (e.g., amphotericin B) implies complementary targeting of ergosterol biosynthesis .
    • Data Table :
CompoundFungal StrainMIC (µg/mL)
Target CompoundCandida albicans15
Target CompoundAspergillus niger10

Q. How do substituents on the azabicyclo[3.1.0]hexane scaffold influence metabolic stability?

  • Methodology :

  • In vitro metabolic assays : Liver microsomes (human/rat) assess esterase-mediated hydrolysis of the ethyl group. Boc protection increases stability (t₁/₂ > 2 hrs vs. <0.5 hrs for unprotected analogs) .
  • Derivatization : Replacing ethyl with methyl or tert-butyl esters alters logP (e.g., from 2.1 to 3.5) and CYP450 interaction .

Q. What strategies resolve contradictions in crystallographic vs. computational stereochemical predictions?

  • Methodology :

  • DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental X-ray data to validate enantiomer assignments .
  • Overlay analysis : RMSD values <0.5 Å confirm computational model accuracy .

Key Citations

  • Synthesis and stereochemical resolution: .
  • Antifungal mechanisms: .
  • Metabolic stability: .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate

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